2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS No.: 910818-29-0
Cat. No.: VC3048241
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 910818-29-0 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
| Standard InChI | InChI=1S/C8H9N3/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) |
| Standard InChI Key | DADDTRDATXSKGH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC(=CN=C2N1)N |
| Canonical SMILES | CC1=CC2=CC(=CN=C2N1)N |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine possesses a bicyclic framework with the molecular formula C8H9N3 . The compound features a pyrrolo[2,3-b]pyridine core structure where a pyrrole ring is fused to a pyridine ring, sharing the b-bond between positions 2 and 3 of the pyridine. The nitrogen atom in position 1 (N1) belongs to the pyrrole ring, while another nitrogen (N3) is located within the pyridine portion of the molecule. Additionally, the compound contains a methyl group at position 2 of the pyrrole ring and an amino group (-NH2) at position 5 of the pyridine ring.
The heterocyclic nature of this compound, particularly the arrangement of nitrogen atoms, creates a distinctive electronic distribution that plays a crucial role in its interactions with biological targets. The pyrrolopyridine core provides a rigid scaffold that positions the functional groups in specific spatial orientations, enabling effective binding to protein targets through hydrogen bonding and other non-covalent interactions.
Physical and Chemical Properties
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine possesses physical and chemical properties characteristic of nitrogen-containing heterocycles. The compound has a molecular weight of 147.18 g/mol and is assigned the CAS registry number 910818-29-0 . At standard conditions, it exists as a solid substance with properties conducive to pharmaceutical applications.
From a chemical reactivity perspective, the compound contains multiple reactive sites that can participate in various chemical transformations. The primary amine at position 5 can undergo nucleophilic substitution reactions, acylation, and other transformations typical of aromatic amines. The pyrrole N-H group at position 1 can participate in N-alkylation reactions, allowing for further structural modifications that might influence the compound's pharmacological properties.
Table 1. Physical and Chemical Properties of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 910818-29-0 |
| Alternative Name | 5-amino-2-methyl-7-azaindole |
| Physical State | Solid |
| Hydrogen Bond Donors | 2 (NH2, pyrrole NH) |
| Hydrogen Bond Acceptors | 3 (nitrogen atoms) |
| Key Reactive Sites | Position 5 (amine), Position 1 (pyrrole NH) |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step reactions starting from pyrrole and pyridine derivatives. Several synthetic routes have been developed to access this compound and related analogs, with variations depending on the desired substitution patterns and scale of production.
Biological Activity and Mechanisms of Action
Kinase Inhibition
The primary biological activity of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and related derivatives centers on their ability to inhibit specific protein kinases, particularly fibroblast growth factor receptors (FGFRs) . FGFRs belong to the receptor tyrosine kinase family and play pivotal roles in cell proliferation, differentiation, migration, and survival.
The compound's mechanism of action involves competitive binding to the ATP-binding pocket of target kinases. The pyrrolopyridine core serves as a "hinge-binding" motif, forming hydrogen bonds with key residues in the hinge region of the kinase domain . These interactions are critical for inhibitory activity and contribute to the compound's potency.
Research has demonstrated that the 1H-pyrrolo[2,3-b]pyridine motif can effectively interact with the hinge region of FGFR through hydrogen bonding. The 5-position of the scaffold, where the amino group is located in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, is positioned to form hydrogen bonds with specific residues such as G485 in the FGFR structure, enhancing binding affinity and inhibitory potency .
Structure-Activity Relationships in FGFR Inhibition
Studies on pyrrolopyridine derivatives have revealed important structure-activity relationships that influence their efficacy as FGFR inhibitors. Researchers have found that maintaining the 1H-pyrrolo[2,3-b]pyridine scaffold as the core hinge-binding element while introducing appropriate substituents at strategic positions can lead to compounds with enhanced potency and selectivity .
The amino group at position 5 in 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine provides a hydrogen bond donor that can interact with specific residues in the binding pocket. This interaction contributes significantly to the compound's binding affinity for FGFR. Additionally, the methyl group at position 2 may engage in hydrophobic interactions within the binding site, further stabilizing the inhibitor-kinase complex .
Research indicates that compounds featuring the pyrrolo[2,3-b]pyridine scaffold can inhibit FGFR-mediated signaling pathways, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells that rely on FGFR signaling for survival and growth.
JAK Inhibitory Activity
Beyond FGFR inhibition, pyrrolopyridine derivatives have demonstrated activity against Janus kinases (JAKs), particularly JAK3 . JAK3 is predominantly expressed in lymphoid cells and plays a crucial role in immune cell signaling, making it an attractive target for developing immunomodulatory agents.
The mechanism of JAK inhibition by pyrrolopyridine compounds involves interactions with the ATP-binding site through hydrogen bonding with the hinge region. Studies have indicated that 1H-pyrrolo[2,3-b]pyridine derivatives can serve as effective templates for designing JAK inhibitors with potential applications in treating inflammatory and autoimmune disorders .
Table 2. Biological Targets and Mechanisms of Action
| Target | Mechanism of Interaction | Functional Outcome | Potential Therapeutic Relevance |
|---|---|---|---|
| FGFR | Binding to ATP pocket through hinge-region interactions | Inhibition of kinase activity, blocking downstream signaling | Cancer treatment, particularly where FGFR signaling is dysregulated |
| JAK3 | Interaction with ATP-binding site | Modulation of immune cell signaling | Autoimmune disorders, inflammatory conditions |
| Other kinases | Competitive inhibition of ATP binding | Pathway-specific effects | Disease-dependent applications |
Structure-Based Design and Optimization
Pharmacophore Identification
Structure-based design approaches have been instrumental in developing pyrrolopyridine derivatives as kinase inhibitors. Research has identified the pyrrolopyridine core as an effective hinge-binding element that can serve as a pharmacophore for designing inhibitors of various kinases, including FGFRs and JAKs .
Studies have shown that the 1H-pyrrolo[2,3-b]pyridine scaffold can form key hydrogen bond interactions with the hinge region of kinases, mimicking the binding mode of ATP. This interaction pattern has guided the design of compounds like 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, where specific substituents are introduced to enhance binding affinity and selectivity .
The identification of structural features critical for biological activity has facilitated the development of focused libraries of pyrrolopyridine derivatives with optimized properties. This approach has led to the discovery of compounds with improved potency, selectivity, and pharmacokinetic characteristics compared to initial lead compounds .
Substituent Effects and Optimization
Research on pyrrolopyridine derivatives has demonstrated how structural modifications can significantly impact biological activity. In the case of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, the position and nature of substituents play crucial roles in determining its interactions with target proteins .
The amino group at position 5 provides a hydrogen bond donor that can interact with specific residues in the kinase binding pocket, such as G485 in FGFRs. This interaction enhances binding affinity and contributes to the compound's inhibitory potency. Similarly, the methyl group at position 2 engages in hydrophobic interactions that further stabilize the inhibitor-kinase complex .
Optimization efforts have explored various modifications to the basic pyrrolopyridine scaffold, including:
-
N1-position substitutions that affect the compound's binding orientation and pharmacokinetic properties
-
Alterations of the substituent at position 2 to modulate hydrophobic interactions
-
Modifications at position 5 to optimize hydrogen bonding patterns with target residues
-
Introduction of additional functionality at positions 3 and 4 to exploit other binding pocket interactions
Table 3. Structure-Activity Relationships of Pyrrolopyridine Derivatives
| Position | Common Modifications | Effect on Activity | Structural Implications |
|---|---|---|---|
| N1 (Position 1) | Alkylation, protection groups | Alters binding mode, improves metabolic stability | Changes hydrogen bonding pattern at pyrrole NH |
| Position 2 | Methyl, other alkyl groups | Enhances hydrophobic interactions | Influences electronic distribution in pyrrole ring |
| Position 5 | Amino, hydroxy, halo groups | Modifies hydrogen bonding patterns | Critical for interaction with specific binding pocket residues |
| Position 3 | Various substituents | Can establish additional binding interactions | Affects planarity and electronic properties |
| Position 4 | Halogens, amino groups | Exploits additional binding pocket regions | Important for fine-tuning selectivity profiles |
Analytical Characterization and Identification
Spectroscopic Methods
Characterization of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically employs a combination of spectroscopic techniques to confirm its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structural features, with characteristic signals for the methyl group, aromatic protons, and amino group protons .
In the 1H-NMR spectrum, the methyl group at position 2 typically appears as a singlet in the range of 2.1-2.3 ppm. The aromatic protons of the pyrrolopyridine core show characteristic signals in the aromatic region (6.5-8.0 ppm), with specific coupling patterns that reflect their positions in the bicyclic system. The amino group protons generally appear as a broad singlet that may show chemical exchange phenomena .
Infrared (IR) spectroscopy can identify functional groups present in the molecule, with characteristic absorption bands for N-H stretching (from both the pyrrole NH and the amino group) and C=N stretching of the pyridine ring. Mass spectrometry confirms the molecular formula through accurate mass determination and provides fragmentation patterns consistent with the proposed structure .
Chromatographic Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are employed to assess the purity of 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine and to monitor reaction progress during its synthesis. These techniques are also valuable for quality control in larger-scale production.
HPLC analysis typically utilizes reverse-phase conditions with UV detection, taking advantage of the compound's aromatic character for sensitive detection. Method development considers the compound's moderate polarity and the presence of basic nitrogen atoms, which can influence retention behavior on different stationary phases.
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